molecular formula C16H13F3N4O2 B5862372 5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

Cat. No.: B5862372
M. Wt: 350.29 g/mol
InChI Key: YTXORDUUPZDCQS-UHFFFAOYSA-N
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Description

5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a synthetic organic compound characterized by the presence of a tetrazole ring, a trifluoromethyl group, and a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Attachment of the Methoxyphenoxy Moiety: This step involves the reaction of the intermediate compound with 2-methoxyphenol under suitable conditions, such as in the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the tetrazole ring can mimic carboxylic acids in biological systems. These features contribute to the compound’s potential biological activities, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    5-[(2-methoxyphenoxy)methyl]-1-phenyl-1H-tetrazole: Lacks the trifluoromethyl group, which may affect its biological activity and stability.

    5-[(2-methoxyphenoxy)methyl]-1-[3-chlorophenyl]-1H-tetrazole: Contains a chlorophenyl group instead of a trifluoromethyl group, which may alter its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole distinguishes it from similar compounds, providing enhanced lipophilicity, metabolic stability, and potentially unique biological activities.

Properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2/c1-24-13-7-2-3-8-14(13)25-10-15-20-21-22-23(15)12-6-4-5-11(9-12)16(17,18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXORDUUPZDCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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